N-(1-Adamantyl)ethylenediamine

Description

Molecular Architecture and Adamantane Core Configuration

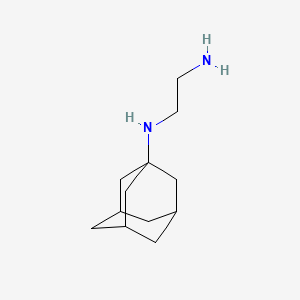

The molecular architecture of N-(1-Adamantyl)ethylenediamine is fundamentally defined by its dual structural components: the rigid adamantane cage system and the flexible ethylenediamine chain. The compound possesses the molecular formula C₁₂H₂₂N₂ with a molecular weight of 194.32 grams per mole. The adamantane core maintains its characteristic tetrahedral symmetry, which is intrinsic to the diamond-like lattice arrangement of carbon atoms that defines this polycyclic saturated hydrocarbon framework.

The adamantane portion of the molecule exhibits the same spatial arrangement of carbon atoms found in diamond crystal structures, with carbon-carbon bond lengths measuring 1.54 Å and carbon-hydrogen distances of 1.112 Å. This rigid cage structure provides exceptional stability and unique steric properties that significantly influence the overall molecular behavior. The ethylenediamine substituent is attached at the bridgehead carbon position (position 1) of the adamantane cage, creating a primary amine linkage that extends the molecular framework while maintaining the structural integrity of the adamantane core.

The molecular geometry can be described using the IUPAC nomenclature as N1-(adamantan-1-yl)ethane-1,2-diamine, with the corresponding SMILES notation NCCNC12CC3CC(CC(C3)C1)C2. This structural representation clearly illustrates the connectivity between the adamantane tricyclic system and the ethylenediamine chain, where the nitrogen atom of the primary amine forms a direct bond with the bridgehead carbon of adamantane.

Physical characterization reveals that this compound exists as a liquid at standard temperature and pressure conditions, displaying a light yellow to orange coloration in its pure form. The compound exhibits specific gravity of 1.03 and a refractive index of 1.52, indicating its optical density properties. These physical characteristics reflect the influence of both the adamantane core and the ethylenediamine substituent on the overall molecular properties.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₂₂N₂ | |

| Molecular Weight | 194.32 g/mol | |

| Physical State | Liquid | |

| Specific Gravity | 1.03 | |

| Refractive Index | 1.52 | |

| Density | 1.1±0.1 g/cm³ |

Properties

IUPAC Name |

N'-(1-adamantyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2/c13-1-2-14-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,14H,1-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMUFNISQFPZJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307617 | |

| Record name | N-(1-Adamantyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37818-93-2 | |

| Record name | 37818-93-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1-Adamantyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-Adamantyl)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation via Adamantyl Halide and Ethylenediamine

A common synthetic approach involves nucleophilic substitution of an adamantyl halide (typically 1-bromoadamantane) with ethylenediamine. This method exploits the reactivity of the adamantyl halide toward nucleophiles.

$$

\text{1-Bromoadamantane} + \text{Ethylenediamine} \rightarrow \text{N-(1-Adamantyl)ethylenediamine}

$$

- The reaction is performed under controlled temperature to avoid polyalkylation.

- Solvents such as ethanol or DMF (dimethylformamide) are used to dissolve reactants.

- The reaction may require a base to neutralize generated HBr.

This method is supported by analogous syntheses of adamantyl amines where 1-bromoadamantane is a key intermediate.

Stepwise Synthesis via Adamantyl Formamide Intermediates

Inspired by the synthesis of amantadine and related adamantyl amines, a two-step procedure can be adapted:

Formation of N-(1-adamantyl)formamide

React 1-bromoadamantane with formamide under reflux conditions to yield the formamide intermediate.Hydrolysis to N-(1-adamantyl)amine

Hydrolyze the formamide intermediate under acidic conditions (e.g., aqueous HCl) to obtain the free amine.Coupling with Ethylenediamine

The free adamantyl amine can then be reacted with ethylenediamine under reductive amination or direct substitution conditions to yield this compound.

This method benefits from high overall yields (up to 88% for amantadine analogs) and reduced use of toxic reagents.

Condensation Reactions Using Adamantyl Isothiocyanate

Another approach, extrapolated from the synthesis of adamantyl carbothioimidates, involves:

- Condensation of adamantan-1-yl isothiocyanate with amines (e.g., piperidine) to form carbothioamide intermediates.

- Subsequent reactions to introduce ethylenediamine moieties.

Though this method is more complex and tailored for specific derivatives, it demonstrates the versatility of adamantyl isothiocyanate as a precursor.

Preparation Conditions and Optimization

- Solvent Choice: Ethanol, DMF, or DMSO are commonly used solvents to facilitate nucleophilic substitution and condensation reactions.

- Temperature: Reflux or controlled heating (50–100 °C) is typical to drive reactions to completion.

- Catalysts/Base: Potassium carbonate or other bases are employed to neutralize acids formed during substitution.

- Purification: Crystallization or chromatographic techniques are used to isolate the pure compound.

Summary Table of Key Preparation Methods

Research Findings and Considerations

- The stepwise synthesis via formamide intermediates is preferred for scalability and environmental considerations, minimizing toxic reagents and simplifying purification.

- Direct substitution methods require careful control to prevent over-alkylation and side reactions.

- Structural studies on related adamantyl amines confirm the stability of the adamantyl moiety and its influence on molecular conformation, which can affect reactivity and biological activity.

- Stock solution preparation data provide practical guidance for laboratory handling and formulation of this compound.

Chemical Reactions Analysis

Types of Reactions: N-(1-Adamantyl)ethylenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the ethylenediamine moiety acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of this compound oxide.

Reduction: Formation of this compound hydride.

Substitution: Formation of this compound derivatives with various substituents.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities

N-AED has been studied for its potential antimicrobial and anticancer properties. Compounds containing the ethylenediamine moiety are known to exhibit significant activity against a range of pathogens, including bacteria, fungi, and cancer cell lines. For instance, derivatives of ethylenediamine have shown promising results against Staphylococcus aureus, Pseudomonas aeruginosa, and various cancer cells such as A549 (lung), MDA-MB-231 (breast), and PC3 (prostate) cells .

Case Study: Antitubercular Activity

A study synthesized a library of diamines, including N-AED derivatives, which were screened for antitubercular activity against Mycobacterium tuberculosis. Among the compounds tested, several demonstrated effective minimum inhibitory concentrations (MICs), indicating their potential as therapeutic agents against tuberculosis . This highlights the relevance of N-AED in developing new treatments for infectious diseases.

Chemical Synthesis and Catalysis

Building Block for Complex Molecules

N-AED serves as a versatile building block in organic synthesis. Its adamantane structure contributes to the stability and rigidity of synthesized compounds. Researchers have utilized N-AED in the synthesis of various derivatives that exhibit enhanced biological activities or improved physical properties .

Case Study: Host-Guest Chemistry

Recent studies have explored the use of adamantane derivatives, including N-AED, in host-guest chemistry with cucurbiturils. These complexes demonstrate ultrahigh affinity interactions, which can be harnessed for drug delivery systems or as sensors in biochemical applications .

Materials Science

Nanomaterials and Polymer Science

The unique properties of N-AED have led to its incorporation into nanomaterials and polymers. The adamantane moiety can enhance the mechanical strength and thermal stability of polymer matrices. Research has indicated that incorporating N-AED into polymer systems can improve their performance in various applications, including coatings and composites .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of N-(1-Adamantyl)ethylenediamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including those related to viral replication and neurotransmitter regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Adamantane-Containing Derivatives

Amantadine and Rimantadine

- Structure : Amantadine (C₁₀H₁₇N) lacks the ethylenediamine chain, featuring only a primary amine attached to adamantane.

- Function : Both inhibit influenza A M2 ion channels but suffer from rapid viral resistance.

- Comparison :

Adamantane-Based Imine Derivatives

- Example : (E)-N-(Adamantan-1-yl)-1-(3-nitrophenyl)methanimine (C₁₇H₂₀N₂O₂) .

- Structure : Contains an imine (-CH=N-) linkage instead of ethylenediamine.

- Function : Primarily used in synthesizing heterocyclic compounds (e.g., 1,3-thiazinan-4-one) for antimicrobial and anticancer applications.

- Comparison :

Ethylenediamine Derivatives

N-(1-Naphthyl)-ethylenediamine

- Structure : Substitutes adamantane with a naphthyl group (C₁₂H₁₄N₂) .

- Function : Used in histochemical staining (e.g., indole detection) and as a reducing agent in glucose assays.

- Comparison :

N-Propyl Ethylenediamine (PSA)

- Structure : Features a propyl chain (C₅H₁₄N₂) .

- Function : Used in QuEChERS methods for pesticide residue analysis due to its polar interaction with matrix interferents.

- Comparison: The propyl group enhances adsorption of organic acids, but PSA lacks the steric bulk of adamantane, reducing its utility in hydrophobic environments . this compound’s hydrophobicity could improve extraction efficiency for nonpolar contaminants in analytical chemistry.

Key Data Tables

Table 1: Structural and Functional Properties

Biological Activity

N-(1-Adamantyl)ethylenediamine (CAS Number: 37818-93-2) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the molecular formula C12H22N2 and a molecular weight of 194.32 g/mol. The compound features an adamantyl group attached to an ethylenediamine moiety, which contributes to its unique chemical properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H22N2 |

| Molecular Weight | 194.32 g/mol |

| Purity | ≥97.0% (by GC) |

| Form | Clear Liquid |

| Specific Gravity (20/20) | 1.03 |

Synthesis of this compound

The synthesis typically involves the reaction of 1-adamantylamine with ethylenediamine under reflux conditions in a suitable solvent such as ethanol or methanol. The purification process often includes recrystallization or column chromatography to achieve high purity levels .

Antiviral and Antimicrobial Properties

Research indicates that this compound exhibits significant antiviral properties. For instance, derivatives of adamantane have been shown to inhibit viral replication in various studies. A notable study evaluated similar compounds against the A-2 Victoria virus in chick embryos, demonstrating that certain derivatives exhibited substantial antiviral activity .

Additionally, the compound's structure allows it to interact with viral proteins, potentially disrupting their function and inhibiting the viral life cycle.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Modulation : The compound can modulate the activity of various enzymes involved in biochemical pathways, including those related to neurotransmitter regulation and viral replication .

- Receptor Interaction : It may also interact with receptors on cell membranes, influencing cellular signaling pathways that are crucial for viral entry or replication .

Case Study 1: Antiviral Activity Evaluation

A study focused on synthesizing adamantane derivatives, including this compound, assessed their efficacy against influenza viruses. The results indicated that modifications to the adamantyl structure enhanced antiviral potency, suggesting a promising avenue for developing new antiviral agents .

Case Study 2: Drug Delivery Systems

Research has demonstrated that adamantane derivatives can be effectively incorporated into drug delivery systems, enhancing pharmacokinetics due to their lipophilic nature. This characteristic allows for improved stability and distribution within biological systems, making this compound a candidate for further exploration in drug formulation .

Comparison with Similar Compounds

To better understand its unique properties, this compound can be compared with other related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| N-(1-Naphthyl)ethylenediamine | Naphthyl group instead of adamantyl | Different activity profile |

| N-(1-Adamantyl)acetamide | Acetamide group attached | Used in different contexts |

| 1-Adamantylamine | Lacks ethylenediamine moiety | Less versatile |

Q & A

Q. What are the standard methods for synthesizing and purifying N-(1-Adamantyl)ethylenediamine?

The compound is synthesized via condensation reactions between adamantylamine and ethylenediamine derivatives. Post-synthetic purification often involves recrystallization in solvents like isopropyl alcohol (i-PrOH), with reaction progress monitored via TLC using chloroform/acetone (6:1) as the mobile phase . Commercial synthesis (e.g., TCI Chemicals) reports ≥97% purity confirmed by GC and non-aqueous titration .

Q. Which analytical techniques are critical for structural characterization of this compound?

Key methods include:

- X-ray crystallography : For definitive 3D structural confirmation .

- NMR spectroscopy : ¹H NMR (300 MHz in DMSO-d6/CDCl₃) identifies proton environments (e.g., adamantyl CH₂ and NH₂ groups) .

- FTIR : Confirms functional groups (e.g., NH stretches at ~3300 cm⁻¹) .

- Elemental analysis : Validates molecular formula (e.g., C₁₂H₂₂N₂) .

Q. What safety precautions are required when handling this compound?

- Storage : Keep at -20°C for long-term stability .

- PPE : Use gloves, goggles, and respiratory protection to avoid skin/eye irritation (H315, H319 hazards) .

- Ventilation : Use explosion-proof systems to prevent vapor accumulation .

Advanced Research Questions

Q. How does the steric bulk of the adamantyl group influence reaction outcomes in organic synthesis?

The adamantyl group’s steric hindrance can disrupt reaction pathways. For example, attempts to synthesize triazole derivatives via cyclization of ethoxycarbonyl hydrazones with 1-adamantylamine failed, yielding open-chain products instead. Researchers should optimize temperature, solvent polarity, or use protective groups to reduce steric interference .

Q. What role does this compound play in host-guest interaction studies?

The compound’s rigid adamantyl structure facilitates host-guest chemistry. In cell-free systems, adamantyl-modified adenosines enable reversible gene expression control via supramolecular interactions (e.g., with cyclodextrin hosts). This application requires precise stoichiometry and pH control to modulate binding affinity .

Q. How can researchers validate the purity of this compound for sensitive applications?

Combine multiple analytical methods:

- GC : Verify ≥97% purity .

- Elemental analysis : Match experimental vs. theoretical C/H/N ratios (e.g., C 71.17%, H 7.68%, N 9.50%) .

- TLC : Monitor reaction byproducts using chloroform/acetone . Discrepancies in purity data (e.g., vendor-reported vs. in-lab results) should prompt re-evaluation of storage conditions or synthesis protocols.

Q. What strategies optimize solubility and reaction efficiency of this compound?

- Solvent selection : Use polar aprotic solvents (e.g., DMF) or alcohols (e.g., butanol) to enhance solubility .

- Reaction conditions : Heating at 80–100°C for 12+ hours improves yield in condensation reactions .

- Catalysis : Explore acid/base catalysts to accelerate amine-aldehyde coupling .

Q. How can researchers design biological activity studies for adamantyl-containing derivatives?

- Structural analogs : Synthesize derivatives with varied substituents (e.g., nitro or fluoro groups) to assess structure-activity relationships .

- Assay design : Use in vitro models (e.g., enzyme inhibition or cell viability assays) and compare results with non-adamantyl controls to isolate steric/electronic effects .

Data Contradictions and Mitigation

- Cyclization Failure vs. Successful Syntheses : While adamantylamine derivatives often form stable imines , steric hindrance can block cyclization . Validate reaction pathways with computational modeling (e.g., DFT) to predict feasibility.

- Purity Discrepancies : Cross-check vendor data (e.g., TCI’s 97% GC purity ) with in-house elemental analysis to ensure consistency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.